molecular formula C17H18N2 B1234289 trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile CAS No. 300364-84-5

trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile

Cat. No.: B1234289
CAS No.: 300364-84-5
M. Wt: 250.34 g/mol
InChI Key: OIASAVWSBWJWBR-UKTHLTGXSA-N
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Description

Historical Context and Discovery in Matrix-Assisted Laser Desorption/Ionization Research

The development of this compound as a matrix material for matrix-assisted laser desorption/ionization mass spectrometry represents a significant milestone in the evolution of analytical techniques for macromolecular characterization. The initial application of this compound as a matrix substance was first reported by Luftmann and colleagues, who demonstrated its utility in the analysis of fullerene derivatives. This pioneering work established the foundation for subsequent investigations into the compound's broader applications in mass spectrometric analysis.

Following the initial discovery of its potential in fullerene analysis, researchers began exploring the application of this compound in the analysis of synthetic polymers. Gerbaux and colleagues made significant contributions to this field by demonstrating positive results in measuring the average number molecular weight of polythiophene using this matrix material. Their research represented a crucial advancement in polymer characterization techniques, as conventional matrix materials often provided inadequate results for such challenging analytical targets.

The systematic optimization of matrix-assisted laser desorption/ionization conditions using this compound was further advanced through the work of Brandt and colleagues, who conducted comprehensive studies on the optimization of mixing ratios between polymer samples, matrix materials, and cationization reagents. This research provided essential methodological foundations that enabled the widespread adoption of this matrix material in routine analytical applications.

Table 2: Key Milestones in the Development of this compound as a Matrix Material

Year Research Group Contribution Significance
Early 2000s Luftmann et al. First application in fullerene analysis Established initial matrix capabilities
2006 Vasil'ev et al. Determination of ionization energy and electron affinity Provided thermochemical framework
2010s Gerbaux et al. Polythiophene analysis optimization Expanded polymer applications
2010s Brandt et al. Systematic ratio optimization Standardized analytical protocols
2021 Recent studies Comprehensive polymer matrix evaluation Confirmed universal matrix properties

The systematic characterization of the thermochemical properties of this compound was accomplished through the pioneering work of Vasil'ev and colleagues, who determined the ionization energy and electron affinity of the compound using photoelectron spectroscopy. Their research provided the first comprehensive thermochemical framework for understanding the electron-transfer reactivity of this matrix material within matrix-assisted laser desorption/ionization systems. The experimental ionization energy of 8.54 ± 0.05 electron volts demonstrated excellent agreement with theoretical calculations, validating the accuracy of computational approaches for predicting matrix performance.

Recent comprehensive studies have confirmed the exceptional versatility of this compound as a universal matrix material for polymer analysis. Research conducted in 2021 demonstrated that among seven commonly tested matrix materials, this compound was the only matrix suitable for the analysis of all tested polymer types, including polyethylene glycol, polyvinylpyrrolidone, polymer polyol, and polyether polyol systems. This finding established the compound as the gold standard for challenging polymer characterization applications.

Structural Significance of tert-Butyl and Malononitrile Functional Groups

The molecular architecture of this compound incorporates two critical structural elements that synergistically contribute to its exceptional performance as a matrix material: the tert-butyl substituent and the malononitrile functional group. These structural features create a unique combination of steric, electronic, and photophysical properties that optimize the compound's effectiveness in matrix-assisted laser desorption/ionization applications.

The tert-butyl group attached to the phenyl ring plays a crucial role in modulating intermolecular interactions within the matrix crystal structure. Research has demonstrated that the presence of this bulky substituent significantly decreases intermolecular interactions in the condensed phase, thereby reducing the energy requirements for neutral matrix molecule evaporation from clusters formed during the laser desorption process. This structural feature contributes to the enhanced efficiency of the ionization process by facilitating the rapid transition of matrix molecules from the solid phase to the gas phase under laser irradiation conditions.

The steric bulk provided by the tert-butyl group also influences the crystal packing arrangements of the matrix material, creating a more favorable environment for analyte incorporation and subsequent desorption. The three-dimensional structure of the tert-butyl group, with its tetrahedral geometry and equivalent methyl substituents, creates significant steric hindrance that prevents close packing of matrix molecules. This structural characteristic results in the formation of crystal structures with enhanced porosity and accessibility, facilitating better analyte-matrix interactions and more efficient energy transfer during the laser desorption process.

Table 3: Structural Contributions of Functional Groups in this compound

Functional Group Structural Feature Contribution to Matrix Performance
tert-Butyl Steric bulk Reduces intermolecular interactions
tert-Butyl Tetrahedral geometry Enhances crystal porosity
tert-Butyl Electron-donating character Modulates electronic properties
Malononitrile Electron-withdrawing nitriles Facilitates ionization processes
Malononitrile Extended conjugation Enhances laser absorption
Malononitrile Rigid planar structure Promotes effective packing

The malononitrile functional group serves as the primary electron-accepting center within the molecular structure, providing the necessary electronic properties for effective charge transfer processes during ionization. The two nitrile groups exhibit strong electron-withdrawing characteristics due to the high electronegativity of nitrogen and the triple bond character of the carbon-nitrogen bonds. This electron-withdrawing capacity creates a significant dipole moment within the molecule and facilitates the formation of radical cation species that are essential for the matrix-assisted laser desorption/ionization process.

The conjugated system formed by the malononitrile group and the extended carbon chain creates an effective chromophore that exhibits strong absorption at the nitrogen laser wavelength commonly used in matrix-assisted laser desorption/ionization systems. Research has demonstrated that this compound exhibits absorption greater than 2000 at 337 nanometers, corresponding to the nitrogen laser wavelength. This high absorptivity ensures efficient energy absorption and subsequent conversion to internal energy required for the desorption and ionization processes.

The electron affinity of the malononitrile functional group, measured at 2.31 electron volts, provides optimal thermochemical conditions for electron transfer reactions with analyte molecules. This property is particularly important for the analysis of synthetic polymers, where traditional matrices may not possess the appropriate electron affinity values for effective ionization. The combination of high electron affinity and appropriate ionization energy creates a thermochemical window that enables efficient charge transfer processes while minimizing unwanted fragmentation of analyte molecules.

Properties

IUPAC Name

2-[(E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-13(10-15(11-18)12-19)9-14-5-7-16(8-6-14)17(2,3)4/h5-10H,1-4H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIASAVWSBWJWBR-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)C(C)(C)C)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)C(C)(C)C)/C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300364-84-5
Record name trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile
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Preparation Methods

Stepwise Reaction Mechanism

  • Enolate Formation : Deprotonation of malononitrile by the base generates a resonance-stabilized enolate.

  • Nucleophilic Addition : The enolate attacks the carbonyl carbon of 4-tert-butylbenzaldehyde, forming a β-hydroxy intermediate.

  • Dehydration : Acidic workup or thermal conditions eliminate water, yielding the conjugated trans-alkene.

Key parameters influencing yield and purity include:

  • Molar Ratio : A 1:1 stoichiometry of aldehyde to malononitrile minimizes side products.

  • Catalyst Loading : 5–10 mol% piperidine ensures efficient enolization without base degradation.

  • Solvent Selection : Toluene or ethanol facilitates reflux conditions (80–110°C) while solubilizing reactants.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventBoiling Point (°C)Reaction Time (h)Yield (%)Purity (%)
Toluene11067895
Ethanol7886590
DMF15348588

Toluene balances reaction rate and product stability, whereas dimethylformamide (DMF) accelerates kinetics but complicates purification due to high polarity.

Catalytic Systems

  • Piperidine : Yields ≥75% but requires neutralization post-reaction.

  • Ammonium Acetate : Mild conditions (70°C, 12 h) yield 68% with easier workup.

  • Microwave Assistance : Reduces reaction time to 1–2 h with comparable yields (82%).

Purification and Characterization

Crystallization Protocols

Crude DCTB is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures. Slow cooling (−20°C, 24 h) yields needle-like crystals with >99% purity.

Typical Crystallization Data :

Solvent SystemRecovery (%)Melting Point (°C)
Ethanol85142–144
Ethyl Acetate/Hexane (1:3)78140–142

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.4 Hz, 2H, ArH), 7.38 (d, J = 8.4 Hz, 2H, ArH), 6.72 (s, 1H, CH), 2.51 (s, 3H, CH₃), 1.33 (s, 9H, C(CH₃)₃).

  • IR (KBr) : ν = 2220 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=C), 1510 cm⁻¹ (Ar C-C).

  • HRMS : m/z calculated for C₁₇H₁₇N₂ ([M+H]⁺): 265.1345; found: 265.1342.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, achieving 90% yield at 120°C with residence times <10 minutes. Key advantages include:

  • Reduced side reactions (e.g., hydrolysis of nitrile groups).

  • Consistent product quality across batches.

Environmental Impact

  • Solvent Recovery : Ethanol and toluene are distilled and reused, reducing waste by 40%.

  • Catalyst Recycling : Piperidine is extracted via aqueous wash and reconcentrated.

Challenges and Mitigation Strategies

Isomerization Control

The trans-configuration is critical for MALDI performance. Strategies to suppress cis-isomer formation include:

  • Low-Temperature Quenching : Rapid cooling after dehydration minimizes thermal equilibration.

  • Radical Inhibitors : Addition of 0.1% hydroquinone prevents photochemical isomerization during storage.

Moisture Sensitivity

Malononitrile is hygroscopic; reactions conducted under nitrogen or with molecular sieves (4Å) improve yields by 15%.

Recent Advances in DCTB Applications

While beyond synthesis, DCTB’s utility in MALDI-ToF analysis of polythiophenes (e.g., P3HT) underscores the importance of high-purity batches. Enhanced signal-to-noise ratios (>10:1) and minimized matrix adducts are directly linked to recrystallization efficacy .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted malononitrile derivatives.

Scientific Research Applications

Applications in Mass Spectrometry

One of the primary applications of trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile is as a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). The compound serves as an effective matrix due to its ability to absorb laser energy and facilitate the desorption and ionization of analytes, which is crucial for analyzing complex samples.

Case Studies

  • Polymer Analysis :
    • In a study focusing on synthetic polymers, DCTB was utilized as a matrix for MALDI-ToF mass spectrometry. The results demonstrated improved ionization efficiency and resolution for polythiophene samples, highlighting DCTB's effectiveness in polymer characterization .
  • Fullerenes Analysis :
    • Research involving derivatized fullerenes showcased the advantages of using solvent-free MALDI-MS with DCTB. The study indicated that DCTB provided a cleaner spectrum and reduced background noise, allowing for better identification of fullerene derivatives .
  • Protein Analysis :
    • In proteomics, DCTB has been tested for its ability to analyze proteins and peptides. The compound's properties facilitated the detection of various protein complexes, proving beneficial in biological research and diagnostics .

Comparative Performance

The following table summarizes the performance of this compound compared to other common MALDI matrices:

Matrix TypeIonization EfficiencyBackground NoiseResolution
DCTBHighLowExcellent
DHB (Dihydroxybenzoic Acid)ModerateModerateGood
SA (Sinapinic Acid)LowHighFair

Comparison with Similar Compounds

(a) Analyte Versatility

  • Polymers and Oligomers: Demonstrated efficacy in analyzing polypyrrole oligomers (550–1000 Da) and graphene nanoribbons (Mn = 1.3 × 10⁴) via co-crystallization .
  • Fullerenes and Metallofullerenes : Used to characterize Th@C₈₂ and U@C₈₂ derivatives, highlighting compatibility with carbon-rich analytes .
  • Coordination Complexes and Nanoparticles: Enabled precise mass analysis of boron(III) complexes and ligand-coated ZnO nanocrystals .

(b) Ionization Efficiency and Signal Clarity

  • Operates optimally in reflector/positive-ion mode with sodium trifluoroacetate as a cationization agent, enhancing sodium adduct formation .
  • Produces minimal matrix-derived peaks, avoiding interference with analytes such as triclosan (TCS) and its derivatives .

(c) Solvent and Preparation Flexibility

  • Dissolves in chlorobenzene, THF, or dichloromethane , enabling compatibility with hydrophobic polymers (e.g., poly(ε-caprolactone)) .
  • Requires analyte-to-matrix ratios of 1:1 to 1:5 (v/v), adaptable to analyte molecular weight .

(d) Limitations

  • High-MW Polymers: Poor solubility for high-MW polypyrrole (>160 kDa) unless diluted in methanol .
  • Negative-Ion Mode: Less effective compared to specialized matrices like 9-aminoacridine .

Research Findings Highlighting Superiority

Graphene Nanoribbon Analysis: Achieved precise mass determination (Đ = 1.23) for fjord-type graphene nanoribbons, outperforming HABA in resolving high-MW carbon-based materials .

Polypyrrole Oligomer Detection : Enabled detection of oligomers (550–1000 Da) with minimal fragmentation, whereas DHB and HABA showed signal suppression due to crystallization heterogeneity .

Fullerene Derivatives : Provided clear molecular ion peaks for Th@C₈₂ and U@C₈₂ adamantyl adducts, a task challenging for CHCA due to interference .

Biological Activity

trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile, commonly referred to as DCTB, is a compound with significant biological activity, particularly noted for its role in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This article explores its chemical properties, biological applications, and relevant research findings.

  • Molecular Formula : C17_{17}H18_{18}N2_{2}
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 300364-84-5
  • Purity : ≥98.0% (by HPLC)
  • Melting Point : 125 °C

The compound features a unique structure that contributes to its biological activity, particularly in analytical chemistry and biochemistry applications.

1. Matrix for MALDI-MS

DCTB is widely used as a matrix in MALDI-MS due to its ability to facilitate the ionization of biomolecules. Its effectiveness stems from its high stability and favorable ionization properties, making it suitable for the analysis of various compounds, including proteins and peptides.

2. Electron Transfer Reaction

Research indicates that DCTB can act as an electron transfer agent in secondary reactions during MALDI-MS analysis. This property enhances the detection sensitivity of analytes such as bacteriochlorophyll a, demonstrating DCTB's versatility in analytical applications .

Case Studies and Experimental Data

A variety of studies have investigated the biological activities and applications of DCTB:

StudyFindings
Krishnan & Parthiban (2018)Explored the use of DCTB in creating soluble microporous ladder polymers, highlighting its role in enhancing material properties .
Electron Transfer StudiesDemonstrated DCTB's effectiveness in improving ionization efficiency in MALDI-MS for complex biomolecules .
Toxicology ReportsIdentified DCTB as toxic if ingested or inhaled, necessitating careful handling during laboratory use .

The biological activity of DCTB can be attributed to its structural characteristics:

  • The tert-butyl group enhances solubility and stability.
  • The malononitrile moiety contributes to its reactivity and interaction with various biomolecules.

These features allow DCTB to participate effectively in electron transfer processes, which are crucial for mass spectrometric analyses.

Safety Considerations

DCTB is classified as hazardous:

  • Signal Word : Danger
  • Hazard Statements :
    • H301: Toxic if swallowed.
    • H312: Harmful in contact with skin.
    • H332: Harmful if inhaled .

Q & A

Q. What is the primary application of DCTB in analytical chemistry, and how does it enhance MALDI-TOF mass spectrometry?

DCTB is widely used as a matrix in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. It facilitates the ionization of high-molecular-weight polymers (up to ~20,000 g/mol) by absorbing laser energy and transferring protons to the analyte. Compared to conventional matrices (e.g., α-cyano-4-hydroxycinnamic acid), DCTB minimizes analyte fragmentation and improves signal-to-noise ratios, particularly for synthetic polymers like polyesters and polycaprolactones .

Q. What is the standard protocol for preparing DCTB-based MALDI-TOF samples?

A typical protocol involves:

  • Preparing separate solutions of DCTB (30–40 mg/mL in THF), analyte (5–10 mg/mL in THF), and a cationization agent (e.g., potassium trifluoroacetate, 2–15 mg/mL in THF).
  • Mixing these solutions in a volumetric ratio of 4:1:1 (matrix:analyte:cationization agent).
  • Depositing the mixture on a MALDI target plate and allowing solvent evaporation before analysis .

Q. Why is DCTB preferred over other matrices for analyzing polyesters and thermoplastic elastomers?

DCTB exhibits superior compatibility with hydrophobic polymers, enabling efficient desorption/ionization without inducing side reactions (e.g., ester cleavage). Its low fragmentation propensity ensures accurate molecular weight determination, critical for verifying polymer end-group fidelity in degradable block copolymers .

Advanced Research Questions

Q. How can researchers optimize DCTB-based MALDI-TOF parameters for challenging analytes (e.g., disulfide-linked polymers)?

Disulfide-linked polymers may decompose under standard MALDI conditions due to laser-induced bond cleavage. To mitigate this:

  • Reduce laser intensity to 45–50% of the threshold power.
  • Use a lower DCTB concentration (20 mg/mL) to minimize energy transfer to the analyte.
  • Validate results with complementary techniques (e.g., GPC, NMR) to confirm structural integrity .

Q. What methodological adjustments are required when analyzing inorganic-organic hybrid materials (e.g., Au nanoclusters) with DCTB?

For inorganic-organic hybrids (e.g., Au₆₇(SR)₃₅ nanomolecules):

  • Replace THF with chloroform or toluene to enhance solubility.
  • Adjust the matrix:analyte ratio to 3:1 (v/v) to prevent signal suppression from metal cores.
  • Use sodium trifluoroacetate (Na-TFA) as a cationization agent to stabilize charged species .

Q. How does DCTB perform in high-resolution MALDI-FT-ICR mass spectrometry for complex polymer architectures (e.g., star-shaped polycaprolactones)?

DCTB enables precise mass determination of star-shaped polymers with molecular weights up to 30,000 g/mol. Key considerations include:

  • External calibration with polystyrene standards to offset mass drift.
  • Acquisition of 100–150 laser shots per spectrum to improve signal averaging.
  • Post-analysis deconvolution to resolve isotopic patterns of branched structures .

Q. What are the limitations of DCTB in MALDI imaging of biological tissues, and how can they be addressed?

DCTB’s hydrophobic nature limits its utility in hydrophilic biological matrices. To adapt:

  • Combine DCTB with hydrophilic co-matrices (e.g., 9-aminoacridine) at a 1:1 ratio.
  • Use a laser intensity of 55–60% to enhance desorption efficiency without tissue ablation.
  • Validate spatial resolution with secondary ion mass spectrometry (SIMS) .

Q. How does DCTB compare to 2,5-dihydroxybenzoic acid (DHB) for analyzing stimuli-responsive polymers?

Parameter DCTB DHB
FragmentationLow (ideal for labile bonds)Moderate (risk of ester cleavage)
SolubilityCompatible with THF, tolueneRequires polar solvents (MeOH)
CationizationRequires KTFA/Na-TFA additivesSelf-cationizing
Signal ReproducibilityHigh for Mn < 20,000 g/molVariable due to crystal heterogeneity

DHB is preferred for hydrophilic polymers, while DCTB excels in hydrophobic systems .

Data Interpretation and Troubleshooting

Q. How should researchers resolve discrepancies in MALDI-TOF data when using DCTB (e.g., unexpected low-MW peaks)?

  • Artifact Identification : Peaks below 500 Da often arise from matrix clusters (e.g., DCTB dimers). Suppress these by increasing the analyte:matrix ratio to 1:2.
  • Cation Adducts : Sodium/potassium adducts (Δm/z = +22/+38) can be reduced by using ultra-pure solvents.
  • Polymer Degradation : Verify sample stability by comparing fresh vs. aged solutions via GPC .

Q. What advanced techniques complement DCTB-based MALDI-TOF for structural elucidation of complex organic dyes (e.g., rylene bisimides)?

  • High-Resolution ESI-MS : Confirm exact mass (<5 ppm error) for charge states unresolved by MALDI.
  • DFT Calculations : Model ionization pathways to predict adduct formation.
  • X-ray Crystallography : Cross-validate molecular geometry with MALDI-derived isotopic patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile
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Reactant of Route 2
trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile

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